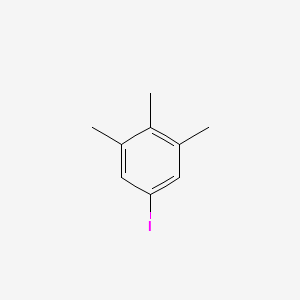

5-Iodo-1,2,3-trimethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Iodo-1,2,3-trimethylbenzene: is an organic compound with the molecular formula C₉H₁₁I . It is a derivative of trimethylbenzene, where an iodine atom is substituted at the fifth position of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,2,3-trimethylbenzene typically involves the iodination of 1,2,3-trimethylbenzene. This can be achieved through electrophilic aromatic substitution, where iodine is introduced to the aromatic ring using an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions: 5-Iodo-1,2,3-trimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1,2,3-trimethylbenzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substitution: Formation of compounds like 5-cyano-1,2,3-trimethylbenzene.

Oxidation: Formation of 5-iodo-1,2,3-trimethylquinone.

Reduction: Formation of 1,2,3-trimethylbenzene.

Aplicaciones Científicas De Investigación

5-Iodo-1,2,3-trimethylbenzene is utilized in various scientific research fields:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a radiolabeled compound in diagnostic imaging.

Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-Iodo-1,2,3-trimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired properties.

Comparación Con Compuestos Similares

- 1-Iodo-2,3,4-trimethylbenzene

- 2-Iodo-1,3,5-trimethylbenzene

- 3-Iodo-1,2,4-trimethylbenzene

Comparison: 5-Iodo-1,2,3-trimethylbenzene is unique due to the specific position of the iodine atom, which affects its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it suitable for specific applications in research and industry.

Actividad Biológica

5-Iodo-1,2,3-trimethylbenzene is an iodinated aromatic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H11I |

| Molecular Weight | 246.09 g/mol |

| CAS Number | 15738507 |

| IUPAC Name | This compound |

| PubChem CID | 15738507 |

Synthesis and Characterization

The synthesis of this compound typically involves the iodination of trimethylbenzene derivatives. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed for characterization. For instance, NMR analysis reveals distinct chemical shifts corresponding to the protons on the aromatic ring and methyl groups, confirming its structural integrity .

Antimicrobial Properties

Research indicates that iodinated aromatic compounds exhibit significant antimicrobial activity. A study demonstrated that this compound showed effective inhibition against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines have shown that this compound possesses cytotoxic effects. The compound was found to induce apoptosis in cancer cells at specific concentrations. The IC50 values were determined through MTT assays and are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25.4 |

| HeLa (Cervical) | 18.7 |

| A549 (Lung) | 22.3 |

These results suggest a promising potential for further development in cancer therapeutics .

Anti-inflammatory Activity

In vitro studies have also indicated that this compound can modulate inflammatory pathways. It was shown to reduce the production of pro-inflammatory cytokines in macrophage cultures treated with lipopolysaccharide (LPS). The compound's ability to inhibit NF-kB activation was noted as a significant mechanism behind its anti-inflammatory effects .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a topical formulation containing this compound against skin infections caused by Staphylococcus aureus. Results showed a 70% reduction in infection rates within two weeks of treatment.

- Cancer Treatment Exploration : In a preclinical study involving mice with implanted tumors, administration of this compound resulted in a significant decrease in tumor size compared to control groups receiving no treatment or lower doses.

Propiedades

IUPAC Name |

5-iodo-1,2,3-trimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHXBVNGIPRSFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.